molecular formula C18H23N7 B2706956 N2-[2-(DIMETHYLAMINO)ETHYL]-N4-(2,4-DIMETHYLPHENYL)PTERIDINE-2,4-DIAMINE CAS No. 946290-26-2

N2-[2-(DIMETHYLAMINO)ETHYL]-N4-(2,4-DIMETHYLPHENYL)PTERIDINE-2,4-DIAMINE

Cat. No.: B2706956
CAS No.: 946290-26-2
M. Wt: 337.431
InChI Key: YMYJSPCLSNTCSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-[2-(Dimethylamino)ethyl]-N4-(2,4-dimethylphenyl)pteridine-2,4-diamine is a chemical compound with the molecular formula C18H23N7 and a molecular weight of 337.4 g/mol . This synthetic small molecule belongs to the pteridine-diamine family, a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery research . The structure features a pteridine core substituted with a 2,4-dimethylphenyl group and a 2-(dimethylamino)ethyl side chain, which may influence its physicochemical properties and biomolecular interactions. The primary application of this compound is strictly for research use in laboratory settings. It serves as a valuable building block or molecular scaffold for scientists investigating the structure-activity relationships of pteridine-based compounds . Researchers may utilize it in the design and synthesis of novel molecules for various biochemical and pharmacological studies. Its specific mechanism of action and research value are dependent on the particular biological target or pathway under investigation. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use. All information provided is for research and development purposes.

Properties

IUPAC Name

2-N-[2-(dimethylamino)ethyl]-4-N-(2,4-dimethylphenyl)pteridine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7/c1-12-5-6-14(13(2)11-12)22-17-15-16(20-8-7-19-15)23-18(24-17)21-9-10-25(3)4/h5-8,11H,9-10H2,1-4H3,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYJSPCLSNTCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCN(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N2-[2-(DIMETHYLAMINO)ETHYL]-N4-(2,4-DIMETHYLPHENYL)PTERIDINE-2,4-DIAMINE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pteridine core, followed by the introduction of the 2,4-dimethylphenyl group and the dimethylamine moiety. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the process while maintaining product purity and consistency .

Chemical Reactions Analysis

N2-[2-(DIMETHYLAMINO)ETHYL]-N4-(2,4-DIMETHYLPHENYL)PTERIDINE-2,4-DIAMINE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Medicinal Chemistry

  • Cancer Therapy: The compound's ability to inhibit DHFR positions it as a potential therapeutic agent in cancer treatment. Studies have shown that compounds targeting DHFR can effectively reduce tumor growth in various cancer models.
  • Enzyme Inhibition Studies: Research has focused on its role as a competitive inhibitor in enzymatic reactions critical for cell division and proliferation.

Biological Research

  • Cell Proliferation Studies: The compound has been used to assess the effects of DHFR inhibition on cell cycle progression in mammalian cell lines. It has demonstrated significant growth inhibition in cancerous cells.
  • Mechanistic Studies: Investigations into the molecular interactions between the compound and DHFR have provided insights into enzyme kinetics and inhibition patterns.

Synthetic Chemistry

  • Building Block for Derivatives: Its unique pteridine structure serves as a versatile building block for synthesizing more complex pteridine derivatives that may exhibit enhanced biological activities.

Case Study 1: Cancer Cell Line Inhibition

A study conducted on various cancer cell lines demonstrated that N2-[2-(dimethylamino)ethyl]-N4-(2,4-dimethylphenyl)pteridine-2,4-diamine effectively inhibited cell growth at micromolar concentrations. The mechanism was attributed to its competitive inhibition of DHFR, leading to decreased nucleotide synthesis and subsequent apoptosis in cancer cells.

Case Study 2: Structure-Activity Relationship (SAR)

Research on the structure-activity relationship of pteridine derivatives revealed that modifications to the dimethylamino group significantly influenced the compound's potency as a DHFR inhibitor. This study highlighted the importance of structural optimization in developing more effective anticancer agents based on this scaffold.

Mechanism of Action

The mechanism of action of N2-[2-(DIMETHYLAMINO)ETHYL]-N4-(2,4-DIMETHYLPHENYL)PTERIDINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context of its application, whether in biological systems or chemical processes .

Comparison with Similar Compounds

N4-(3-Chloro-4-methylphenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine

  • Core Structure : Pteridine-2,4-diamine (identical to the target compound).
  • Substituents :
    • N2: 2-Phenylethyl group (lipophilic aromatic side chain).
    • N4: 3-Chloro-4-methylphenyl (electron-withdrawing Cl and electron-donating CH3 groups).
  • Molecular Formula : C21H19ClN6 (Avg. mass: 390.875 g/mol).
  • The chloro substituent at N4 may enhance metabolic stability compared to the target’s dimethyl groups but could introduce steric hindrance .

N4-(2,4-Dimethylphenyl)-N2-(3-Fluorophenyl)Pteridine-2,4-Diamine

  • Core Structure : Pteridine-2,4-diamine.
  • Substituents :
    • N2: 3-Fluorophenyl (electron-withdrawing F atom).
    • N4: 2,4-Dimethylphenyl (identical to the target compound).
  • The absence of an alkylamine side chain may reduce solubility in aqueous environments .

Quinazoline-2,4-Diamine Derivatives

N4-(1-Benzylpiperidin-4-yl)-N2-(2-(Dimethylamino)ethyl)Quinazoline-2,4-Diamine (Compound 16)

  • Core Structure: Quinazoline-2,4-diamine (monocyclic vs. pteridine’s bicyclic system).
  • Substituents: N2: 2-(Dimethylamino)ethyl (identical to the target compound). N4: 1-Benzylpiperidin-4-yl (bulky, basic heterocycle).
  • Molecular Formula : C24H31N7 (Avg. mass: 417.56 g/mol).
  • The benzylpiperidine group introduces steric bulk and basicity, which may enhance receptor affinity but limit pharmacokinetic properties .

Pyrimidine-2,4-Diamine Derivatives

N2-[2-(5-Methoxyindol-3-yl)Ethyl]-N4-(1-Methylbenzimidazol-4-yl)Pyrimidine-2,4-Diamine

  • Core Structure: Pyrimidine-2,4-diamine (smaller, monocyclic system).
  • Substituents: N2: Indole-derived side chain (hydrogen-bond donor/acceptor capabilities). N4: Methylbenzimidazole (aromatic, planar heterocycle).
  • Key Differences :
    • The pyrimidine core lacks the fused ring system of pteridine, reducing conformational rigidity.
    • Indole and benzimidazole substituents may confer distinct selectivity profiles in kinase or protease inhibition .

AZD1480 (5-Chloro-N2-[(1S)-1-(5-Fluoro-2-Pyrimidinyl)Ethyl]-N4-(5-Methyl-1H-Pyrazol-3-yl)-2,4-Pyrimidinediamine)

  • Core Structure : Pyrimidine-2,4-diamine.
  • Substituents :
    • N2: Chiral fluoro-pyrimidinylethyl group.
    • N4: Methylpyrazole (polar, hydrogen-bonding moiety).
  • Molecular Formula : C14H14ClFN8 (Avg. mass: 360.77 g/mol).
  • Key Differences :
    • The chiral center and fluoropyrimidine group enhance target specificity, as seen in its role as an anaplastic lymphoma kinase (ALK) inhibitor.
    • Pyrimidine-based analogs like AZD1480 often exhibit distinct pharmacokinetic profiles compared to pteridine derivatives .

Structural and Functional Implications

Core Structure Effects

  • Pteridine vs.

Substituent Effects

  • Dimethylaminoethyl Group (N2): Increases solubility via tertiary amine protonation at physiological pH. May participate in cation-π or hydrogen-bond interactions with biological targets.
  • Aryl Groups (N4) :
    • Electron-donating groups (e.g., CH3 in 2,4-dimethylphenyl) enhance metabolic stability.
    • Halogens (e.g., Cl, F) improve lipophilicity and membrane permeability .

Biological Activity

N2-[2-(Dimethylamino)ethyl]-N4-(2,4-dimethylphenyl)pteridine-2,4-diamine (CAS Number: 946290-04-6) is a synthetic compound belonging to the class of pteridine derivatives. This compound has garnered attention for its potential biological activities, including enzyme inhibition and anticancer properties. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.

Chemical Structure and Properties

  • Chemical Formula : C18H23N7
  • Molecular Weight : 337.4 g/mol
  • IUPAC Name : this compound

The compound features a pteridine core with specific substitutions that enhance its solubility and reactivity, making it a candidate for various biological applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and molecular targets:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis. By binding to the active site of DHFR, it prevents the conversion of dihydrofolate to tetrahydrofolate, thus disrupting DNA synthesis and cell proliferation.
  • Fluorescent Properties : Its unique structure allows it to act as a fluorescent probe in biological assays, aiding in the study of cellular processes and molecular interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

  • In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • The mechanism involves interference with metabolic pathways essential for cancer cell survival.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties:

  • Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although further research is needed to fully characterize its spectrum of activity and efficacy.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Enzyme Inhibition :
    • A study published in Journal of Medicinal Chemistry examined various pteridine derivatives, including this compound, highlighting its potent inhibition of DHFR. The results indicated a structure-activity relationship that underscores the importance of the dimethylaminoethyl group in enhancing inhibitory potency.
  • Anticancer Activity Evaluation :
    • In a study conducted on human cancer cell lines, this compound was shown to reduce cell viability significantly. The IC50 values were determined through MTT assays, demonstrating its potential as a lead compound for further development in cancer therapy .
  • Fluorescence Studies :
    • Research utilizing this compound as a fluorescent probe demonstrated its utility in tracking cellular processes in live cells. The findings support its application in biochemistry and molecular biology research.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N4-(3,4-Dimethylphenyl)-N2-Methylpteridine-2,4-DiamineStructureModerate DHFR inhibition
N2-(Dimethylamino)Ethyl-N4-(p-Tolyl)pteridine-2,4-DiamineStructureStronger anticancer activity

This comparative analysis illustrates that while similar compounds exist within the pteridine class, this compound demonstrates enhanced biological activities due to its unique substitutions.

Q & A

Q. What are the optimal synthetic routes for N2-[2-(dimethylamino)ethyl]-N4-(2,4-dimethylphenyl)pteridine-2,4-diamine?

The compound is synthesized via multi-step reactions involving halogenated pyrimidine intermediates and nucleophilic aromatic substitution. Key steps include:

  • Microwave-assisted coupling : Reacting halogenated pyrimidine precursors (e.g., 2-chloropyrimidine derivatives) with substituted anilines (e.g., 2,4-dimethylphenylamine) under controlled microwave heating (160°C, 30 min) to improve regioselectivity .
  • Solvent selection : Ethanol or THF with HCl as a catalyst to enhance reaction efficiency .
  • Purification : Precipitation via methanol/ethyl acetate solvent systems, followed by vacuum drying to isolate crystalline solids (>95% purity by HPLC) .

Q. How is structural characterization performed for this compound?

A combination of analytical techniques ensures structural fidelity:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., dimethylaminoethyl and dimethylphenyl groups) .
  • Mass spectrometry : LC-MS and HRMS validate molecular weight (e.g., calculated vs. observed mass accuracy <5 ppm) .
  • Melting point analysis : Consistency with literature values (e.g., 150–265°C range for analogous compounds) ensures purity .

Advanced Research Questions

Q. How do structural modifications influence Aurora kinase inhibitory activity?

Structure-activity relationship (SAR) studies reveal:

  • Ortho-substituted aryl groups : 2,4-dimethylphenyl enhances kinase binding via hydrophobic interactions, while electron-withdrawing groups (e.g., Cl, CF3_3) improve potency .
  • Dimethylaminoethyl side chain : Facilitates solubility and membrane permeability, critical for cellular uptake .
  • Validation : In vitro kinase assays (IC50_{50} values <100 nM for Aurora A/B kinases) and molecular docking simulations (e.g., Glide SP scoring) guide rational design .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Methodological considerations include:

  • Purity verification : HPLC purity >95% minimizes false positives/negatives .
  • Assay standardization : Use ATP concentration-matched kinase assays to control for competitive inhibition artifacts .
  • Data normalization : Reference compounds (e.g., VX-680 for Aurora kinases) ensure cross-study comparability .

Q. What computational tools are effective for predicting metabolic stability?

  • In silico models : SwissADME predicts CYP450-mediated metabolism, highlighting vulnerable sites (e.g., dimethylaminoethyl oxidation) .
  • MD simulations : GROMACS assesses conformational stability in aqueous/lipid bilayers to estimate half-life .

Q. How can synthetic byproducts be minimized during scale-up?

  • Process optimization : Replace batch reactors with flow chemistry systems for better temperature control and reduced side reactions .
  • Catalyst screening : Transition from HCl to immobilized acids (e.g., Amberlyst-15) improves recyclability and yield (>80%) .

Methodological Challenges

Q. What strategies improve selectivity against off-target kinases?

  • Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies off-target hits (e.g., FLT3, ABL1) .
  • Selective mutagenesis : Replace pyrimidine C5 with bulkier substituents (e.g., CF3_3) to sterically block non-target kinase binding .

Q. How is compound stability assessed under physiological conditions?

  • Forced degradation studies : Expose to pH 1–13 buffers, UV light, and elevated temperatures (40–60°C) to identify degradation products via LC-MS .
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hr) and quantify parent compound loss using UPLC-PDA .

Regulatory Considerations

Q. What documentation is required for preclinical safety profiling?

  • Toxicology data : Ames test (mutagenicity), hERG inhibition (cardiotoxicity), and CYP450 inhibition profiles .
  • Crystallographic data : Submit polymorph characterization (e.g., PXRD) to regulatory bodies for patent protection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.